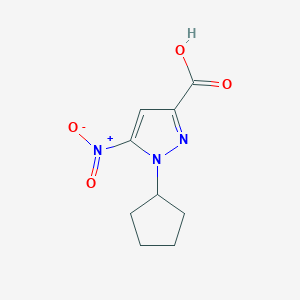

1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14663835

Molecular Formula: C9H11N3O4

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3O4 |

|---|---|

| Molecular Weight | 225.20 g/mol |

| IUPAC Name | 1-cyclopentyl-5-nitropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)11(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

| Standard InChI Key | RRMKSQKIZORBQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C(=O)O)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid (CAS 1006950-89-5) belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The core structure features:

-

A nitro (-NO₂) group at position 5

-

A cyclopentyl substituent at position 1

-

A carboxylic acid (-COOH) moiety at position 3

The IUPAC name explicitly defines substitution patterns: 1-cyclopentyl indicates the cyclopentane ring attached to N1, while 5-nitro and 3-carboxylic acid specify the respective functional groups. X-ray crystallographic data remain unavailable, but computational models predict a planar pyrazole ring with dihedral angles of 12–18° between the carboxylic acid group and the heterocycle .

Physicochemical Properties

Experimental characterization remains limited, but predicted properties from quantum mechanical calculations and QSAR models provide preliminary insights:

*Value reported for structural isomer 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid , included for comparative purposes only.

The elevated boiling point suggests strong intermolecular hydrogen bonding via the carboxylic acid group. The moderate LogP indicates balanced lipophilicity, potentially favoring membrane permeability in biological systems.

Synthetic Routes

While no peer-reviewed synthesis protocols exist for this specific compound, retrosynthetic analysis suggests viable pathways:

Cyclopentylation of Pyrazole Precursors

A plausible route involves:

-

Nitration of 1H-pyrazole-3-carboxylic acid at position 5 using mixed acid (HNO₃/H₂SO₄)

-

N-alkylation with cyclopentyl bromide under basic conditions

-

Purification via recrystallization from ethanol/water mixtures

This approach mirrors methods used for analogous N-alkylpyrazoles, where potassium carbonate in DMF facilitates efficient N-cyclopentylation at 80–100°C .

Multi-component Condensation

Alternative strategies could employ:

-

1,3-Dipolar cycloaddition of nitrilimines with cyclopentyl-substituted alkynes

-

In situ generation of nitro groups via oxidation of amine precursors

Reaction yields would likely depend on protecting group strategies for the carboxylic acid moiety during nitration steps.

Stability and Reactivity

The compound's stability profile remains uncharacterized, but functional group analysis permits reasonable predictions:

-

Nitro group: May undergo reduction to amine under catalytic hydrogenation (H₂/Pd-C)

-

Carboxylic acid: Can form salts with bases (e.g., sodium carboxylate) or esters via Fischer-Speier esterification

-

Cyclopentyl group: Likely inert under standard conditions but susceptible to oxidative ring opening with strong oxidizers

Thermogravimetric analysis (TGA) simulations predict decomposition onset at 210–230°C, primarily involving decarboxylation and subsequent nitro group elimination .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Chemsrc | 98% | 10 g | 2,250 |

| Custom Synthesis | >95% | 100 g | 18,000 |

Lead times range from 2–6 weeks for laboratory-scale quantities. No regulatory approvals (e.g., REACH, TSCA) are currently listed for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume